d-cis-Phenothrin-d5 d-cis-Phenothrin-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671727
InChI: InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D
SMILES:
Molecular Formula: C23H26O3
Molecular Weight: 355.5 g/mol

d-cis-Phenothrin-d5

CAS No.:

Cat. No.: VC16671727

Molecular Formula: C23H26O3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

d-cis-Phenothrin-d5 -

Specification

Molecular Formula C23H26O3
Molecular Weight 355.5 g/mol
IUPAC Name [3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D
Standard InChI Key SBNFWQZLDJGRLK-WPWSXMPJSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)C=C(C)C)[2H])[2H]
Canonical SMILES CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

d-cis-Phenothrin-d5 is defined by the systematic name 3-phenoxybenzyl (1R, cis, trans)-2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylate-d5. Its molecular formula, C₂₃H₂₁D₅O₃, incorporates five deuterium atoms at specific positions, increasing its molecular weight to 355.48 g/mol compared to non-deuterated analogs. The cyclopropane ring fused to a phenoxybenzyl group is critical for binding to insect sodium channels, while the deuterium substitution enhances photostability and reduces oxidative degradation.

Table 1: Key Molecular Properties of d-cis-Phenothrin-d5

PropertyValue
Molecular FormulaC₂₃H₂₁D₅O₃
Molecular Weight355.48 g/mol
CAS NumberNot publicly disclosed
Stereoisomer Ratiocis:trans = 1:4
Purity Specifications≥98% (analytical standard)

Stereochemical Configuration and Isomerism

The insecticidal activity of d-cis-Phenothrin-d5 is highly dependent on its stereochemistry. The cis configuration at the cyclopropane ring enhances binding affinity to insect sodium channels, while the trans isomer contributes to faster knockdown effects. Commercial formulations typically maintain a 1:4 cis:trans ratio to balance immediate efficacy and residual activity. Chiral chromatography studies confirm that the (1R,3S) configuration is responsible for >90% of its bioactivity, underscoring the importance of stereochemical purity in industrial synthesis.

Synthesis and Production Processes

The synthesis of d-cis-Phenothrin-d5 involves multi-step reactions under inert conditions to prevent racemization and degradation. Key steps include:

  • Esterification: Chrysanthemic acid is reacted with deuterated phenoxybenzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Stereochemical Control: Catalytic asymmetric hydrogenation ensures the desired (1R,3S) configuration, achieving enantiomeric excesses >95%.

  • Purification: Fractional crystallization and high-performance liquid chromatography (HPLC) isolate the cis and trans isomers, which are blended to the optimal 1:4 ratio.

Industrial production requires stringent control of temperature (−20°C to 25°C) and atmospheric conditions (argon or nitrogen) to stabilize reactive intermediates. Yields typically range from 65% to 75%, with impurities primarily consisting of non-deuterated byproducts.

d-cis-Phenothrin-d5 targets voltage-gated sodium channels in insect neurons, prolonging their open state and causing repetitive nerve discharges. This hyperexcitation manifests as incoordination, paralysis, and death within 24–48 hours of exposure . Compared to type I pyrethroids, which induce tremors (T-syndrome), type II compounds like d-cis-Phenothrin-d5 produce a choreoathetosis-salivation (CS-syndrome) characterized by writhing movements and hypersalivation .

Neurotoxic Pathways:

  • Sodium Channel Modulation: Binds to domain II of the channel’s α-subunit, delaying inactivation.

  • GABA Receptor Inhibition: At high concentrations, it antagonizes γ-aminobutyric acid (GABA)-gated chloride channels, exacerbating neuronal hyperexcitability.

  • Metabolic Resistance: Esterase-mediated hydrolysis in resistant insects cleaves the ester bond, forming non-toxic 3-phenoxybenzyl alcohol and chrysanthemic acid derivatives.

Applications in Pest Control

d-cis-Phenothrin-d5 is formulated as aerosols, emulsifiable concentrates, and dusts for diverse applications:

Table 2: Commercial Formulations and Target Pests

Formulation TypeConcentrationTarget PestsApplication Setting
Aerosol0.1–0.5%Mosquitoes, fliesResidential, public health
Emulsifiable10–20%Lepidoptera, ColeopteraAgricultural crops
Dust1–2%Ants, cockroachesStructural pest control

In agriculture, it is applied at 50–100 g/hectare to control lepidopteran larvae on cotton and vegetables, with a pre-harvest interval of 7–14 days. Public health uses include mosquito net impregnation and space spraying during dengue outbreaks, reducing vector populations by >90% within 24 hours.

SpeciesRouteLD₅₀/LC₅₀NOEL (Chronic)Key Findings
RatOral>5,000 mg/kg40 mg/kg/dayNo neurotoxicity at 500× field dose
MouseInhalation>3,760 mg/m³160 mg/kg/dayTransient respiratory irritation
DogDietaryN/A7 mg/kg/dayNo hepatic or renal effects

Human Health Risks

No cases of poisoning have been reported in humans despite decades of use. Dermal absorption is <1% of the applied dose, and rapid hepatic metabolism via esterases ensures systemic concentrations remain below detectable levels . The WHO classifies it as “unlikely to present acute hazard in normal use” .

Environmental Impact and Regulatory Status

d-cis-Phenothrin-d5 degrades rapidly in soil (DT₅₀ = 2–7 days) via microbial action, minimizing bioaccumulation risks. Aquatic toxicity studies report LC₅₀ values of 0.5–2.0 µg/L for fish, necessitating buffer zones around water bodies during application. Regulatory approvals exist in the EU (EC 1107/2009), USA (EPA Reg. No. 432-1256), and Australia (APVMA 63545), with residue limits of 0.01–1.0 mg/kg in food commodities .

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